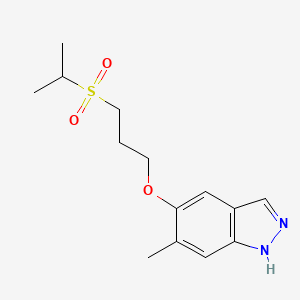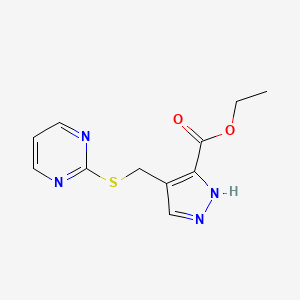![molecular formula C11H16INOS B7407444 N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B7407444.png)
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is a compound that features a thiophene ring substituted with an iodine atom and a methyloxanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine typically involves the iodination of a thiophene derivative followed by the introduction of the methyloxanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the thiophene ring. Subsequent reactions with appropriate reagents can then introduce the methyloxanamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-iodothiophene and 3-iodothiophene share structural similarities.
Methyloxanamine Derivatives: Compounds like 2-methyloxan-4-amine and its analogs.
Uniqueness
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is unique due to the specific combination of the iodothiophene and methyloxanamine groups. This combination can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INOS/c1-8-4-10(2-3-14-8)13-6-11-5-9(12)7-15-11/h5,7-8,10,13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKLRYEXZZBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=CC(=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407371.png)
![2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol](/img/structure/B7407373.png)

![2-(2-Methylfuran-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407380.png)
![N-[(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407386.png)

![4,4-Dimethyl-5-[1-(1,2-thiazol-3-yl)ethylamino]pentan-2-ol](/img/structure/B7407396.png)
![2-[(5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methylamino]butan-1-ol](/img/structure/B7407409.png)
![N-[(4-iodothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407417.png)
![N-[(4-iodothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B7407431.png)
![2-[[5-(Difluoromethyl)-1,3-oxazol-4-yl]methylsulfanyl]-6-ethylpyrimidin-4-amine](/img/structure/B7407438.png)
![4-Methyl-2-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3-oxazole](/img/structure/B7407441.png)
![2-(2-methylfuran-3-yl)-5-[1-(1H-1,2,4-triazol-5-yl)propylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407458.png)
![4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol](/img/structure/B7407462.png)
